8-Fluoroindolo[2,1-b]quinazoline-6,12-dione
CAS No.:
Cat. No.: VC18359144
Molecular Formula: C15H7FN2O2
Molecular Weight: 266.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H7FN2O2 |
|---|---|
| Molecular Weight | 266.23 g/mol |
| IUPAC Name | 8-fluoroindolo[2,1-b]quinazoline-6,12-dione |
| Standard InChI | InChI=1S/C15H7FN2O2/c16-8-5-6-12-10(7-8)13(19)14-17-11-4-2-1-3-9(11)15(20)18(12)14/h1-7H |
| Standard InChI Key | UXBGZQXHNVNPFT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N3C4=C(C=C(C=C4)F)C(=O)C3=N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
8-Fluoroindolo[2,1-b]quinazoline-6,12-dione (C₁₅H₇FN₂O₂; molecular weight: 266.23 g/mol) features a planar, conjugated tetracyclic system comprising fused indole and quinazoline rings. The fluorine substituent at the 8-position introduces electron-withdrawing effects, altering electron density distribution and enhancing reactivity at specific sites, such as the carbonyl groups at positions 6 and 12 .
Key Structural Features:
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IUPAC Name: 8-fluoroindolo[2,1-b]quinazoline-6,12-dione
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SMILES: C1=CC=C2C(=C1)C(=O)N3C4=C(C=C(C=C4)F)C(=O)C3=N2
Scanning tunneling microscopy (STM) studies at the graphite-solution interface have resolved its highest occupied molecular orbital (HOMO), revealing a 1.3 nm molecular length and distinct electron density lobes aligned with density functional theory (DFT) models .
Synthesis and Structural Modification
Traditional Synthesis Routes
Early syntheses relied on multi-step condensation reactions between isatin derivatives and amines, followed by cyclization. For example, lithiation of methyl 2-(2-carbomethoxyphenyl)quinazolin-4(3H)-one-3-carboxylate with lithium diisopropylamide (LDA) at -78°C facilitates intramolecular electrophilic substitution, yielding the tetracyclic core .
Modern Catalytic Methods
Recent protocols emphasize efficiency and sustainability:
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Visible-Light-Mediated Synthesis: Under transition metal-free conditions, isatin and isatoic anhydride undergo photochemical cyclization to form the indoloquinazoline backbone .
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ZnO Nanoparticle-Catalyzed Reactions: ZnO-NP (12 mol%) in ethanol enables one-pot synthesis from isatin and isatoic anhydride at room temperature, achieving yields >90% .
Comparative Analysis of Synthetic Approaches
| Method | Conditions | Yield (%) | Key Advantage |
|---|---|---|---|
| Lithiation | LDA, THF, -78°C | 70–80 | High regioselectivity |
| Visible Light | DMF, 23W bulb, RT | 85–92 | Transition metal-free |
| ZnO-NP Catalysis | Ethanol, RT | 90–94 | One-pot, scalable |
Biological Activity and Mechanism of Action
Antimicrobial Properties
8-Fluoroindolo[2,1-b]quinazoline-6,12-dione demonstrates broad-spectrum activity against Mycobacterium tuberculosis (MIC: 0.5–2 µg/mL) and Staphylococcus aureus by inhibiting cell wall synthesis and disrupting membrane integrity . Its fluorine atom enhances lipophilicity, improving penetration through mycobacterial membranes.
Antimalarial Efficacy
Against chloroquine-resistant Plasmodium falciparum (IC₅₀: 0.43–10 ng/mL), the compound inhibits heme detoxification and mitochondrial electron transport, surpassing conventional antimalarials like mefloquine in potency .
Resistance Profile
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Atovaquone-Resistant Strains: 5,000-fold resistance overcome .
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Multidrug-Resistant (MDR) Strains: Synergistic with artemisinin derivatives .
Applications in Medicinal Chemistry
Immune Modulation
As an indoleamine 2,3-dioxygenase (IDO) inhibitor (IC₅₀: 50 nM), it blocks kynurenine pathway activation, reversing immunosuppression in tumors and enhancing checkpoint inhibitor efficacy.
Chemical Reactivity and Derivative Development
Electrophilic Substitution
The electron-deficient quinazoline ring undergoes nitration and sulfonation at position 10, while the fluorine atom directs electrophiles to the 5- and 9-positions of the indole moiety.
Nucleophilic Additions
Grignard reagents attack the 6- and 12-carbonyl groups, yielding diols that can be further functionalized. For example, reaction with methylmagnesium bromide produces 6,12-dimethoxy derivatives.
Notable Derivatives
| Derivative | Modification | Activity Enhancement |
|---|---|---|
| 8-Chloro-3-fluoro | Halogenation | 2-fold ↑ antitubercular activity |
| 6-Hydroxy | Hydroxylation | Improved solubility |
Recent Research Advances
Supramolecular Assembly
STM imaging reveals 8-fluoroindolo[2,1-b]quinazoline-6,12-dione forms chiral domains on graphite, with intermolecular offsets of 0.36 nm. This stereoselective adsorption informs drug delivery system design .
Computational Modeling
DFT studies correlate HOMO localization with antimalarial activity, guiding rational drug design. Substituents at position 3 minimize toxicity while maintaining efficacy .
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